Isopropyl Tenofovir
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Overview
Description
Isopropyl Tenofovir, chemically known as isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethhoxy]methyl-phenoxyphosphoryl]amino]propionate, is a nucleoside reverse transcriptase inhibitor. It is a prodrug of the antiretroviral compound Tenofovir, which is used primarily in the treatment of HIV and hepatitis B infections. This compound is designed to improve the bioavailability and pharmacokinetic profile of Tenofovir, making it more effective in clinical applications.
Mechanism of Action
Target of Action
Isopropyl Tenofovir, a prodrug of Tenofovir, primarily targets the reverse transcriptase enzyme in HIV-infected individuals . This enzyme plays a crucial role in the replication of the HIV virus by transcribing viral RNA into DNA. By inhibiting this enzyme, this compound effectively halts the replication process of the virus .
Mode of Action
This compound is a nucleotide analog reverse transcriptase inhibitor (NtRTI). Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It inhibits the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar . This interaction blocks the function of the enzyme, thereby controlling the viral load in HIV-infected individuals
Biochemical Analysis
Biochemical Properties
Isopropyl Tenofovir is involved in biochemical reactions that are crucial for the treatment of HIV and Hepatitis B . It interacts with enzymes and proteins, particularly reverse transcriptase, to inhibit the replication of HIV .
Cellular Effects
This compound has significant effects on various types of cells, particularly those infected with HIV or Hepatitis B . It influences cell function by inhibiting the replication of the virus, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion into an active form inside the cell, which then inhibits the activity of reverse transcriptase, an enzyme crucial for the replication of HIV .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound continues to exert its inhibitory effects on the replication of HIV, contributing to its long-term effectiveness as a treatment
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of viral replication . It interacts with enzymes such as reverse transcriptase and affects metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues where it exerts its antiviral effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl Tenofovir involves multiple steps, starting from the acyclic precursor diaminomalononitrile. The process includes a four-step protocol to produce Tenofovir, which is then esterified with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This method improves the yield and reduces the need for problematic reagents like magnesium tert-butoxide .
Industrial Production Methods: Industrial production of this compound typically involves the esterification of Tenofovir with chloromethyl isopropyl carbonate, followed by purification and conversion into its pharmaceutically acceptable salts, such as fumarate . This process is optimized to ensure high yield and purity, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: Isopropyl Tenofovir undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its activity.
Substitution: Substitution reactions can modify the functional groups attached to the Tenof
Properties
CAS No. |
1346597-36-1 |
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Molecular Formula |
C12H20N5O4P |
Molecular Weight |
329.297 |
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphinic acid |
InChI |
InChI=1S/C12H20N5O4P/c1-8(2)21-22(18,19)7-20-9(3)4-17-6-16-10-11(13)14-5-15-12(10)17/h5-6,8-9H,4,7H2,1-3H3,(H,18,19)(H2,13,14,15)/t9-/m1/s1 |
InChI Key |
NYGAYVWAJGDSQU-SECBINFHSA-N |
SMILES |
CC(C)OP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)O |
Synonyms |
[[(1R)-2(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl] Isopropyl Phosphonic Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Isopropyl Tenofovir and why is it relevant in the context of Tenofovir Disoproxil Fumarate production?
A: this compound (Tenofovir isopropyl isoproxil) is an impurity identified during the synthesis of Tenofovir Disoproxil Fumarate, an antiretroviral drug used to treat HIV. [] Impurities like this compound can arise during drug manufacturing processes. Characterizing and understanding these impurities is crucial for quality control purposes in pharmaceutical production. [] While the research primarily focuses on synthesis and characterization, it lays the groundwork for further investigations into this compound's properties and potential impact on Tenofovir Disoproxil Fumarate drug product.
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